

Application Notes and Protocols for Parp-1-IN-13 in Western Blotting

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For Researchers, Scientists, and Drug Development Professionals

Introduction

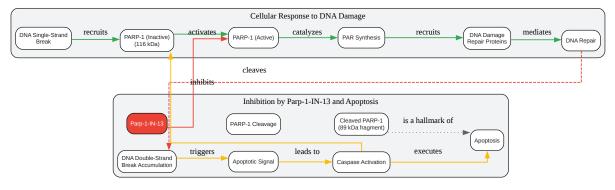
Parp-1-IN-13 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage.[1] With an IC50 value of 26 nM, **Parp-1-IN-13** effectively blocks the catalytic activity of PARP-1, leading to the inhibition of single-strand DNA break repair and the accumulation of DNA double-strand breaks.[1] This mechanism ultimately triggers apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway.[1]

Western blotting is a crucial technique to elucidate the molecular effects of **Parp-1-IN-13**. Specifically, it allows for the detection of PARP-1 cleavage, a well-established hallmark of apoptosis. During apoptosis, PARP-1 is cleaved by caspases, resulting in an inactive 89 kDa C-terminal fragment and a 24 kDa N-terminal fragment.[2] The detection of this 89 kDa fragment by Western blot serves as a reliable indicator of apoptosis induction by compounds like **Parp-1-IN-13**.

These application notes provide a detailed protocol for utilizing **Parp-1-IN-13** in cell culture and subsequently analyzing its effects on PARP-1 cleavage via Western blotting.

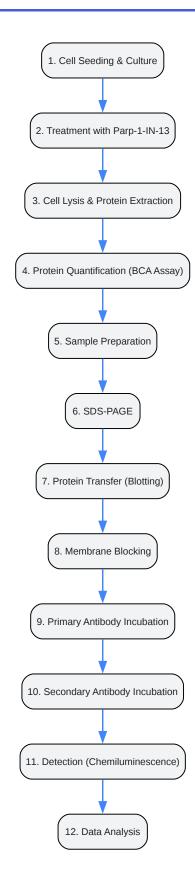
Signaling Pathway of PARP-1 in DNA Damage and Apoptosis





inhibition leads to





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References

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- 2. datasheets.scbt.com [datasheets.scbt.com]
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